7-Methoxyisochroman-1-one
Description
7-Methoxyisochroman-1-one is a bicyclic organic compound featuring a benzopyran core with a ketone group at position 1 and a methoxy substituent at position 7. The methoxy group influences electronic properties and solubility, making these compounds versatile in organic synthesis.
Properties
IUPAC Name |
7-methoxy-3,4-dihydroisochromen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-8-3-2-7-4-5-13-10(11)9(7)6-8/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGIUIUADIBQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCOC2=O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyisochroman-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 1,3-dienes and α,β-unsaturated lactones in the presence of Lewis acid catalysts . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 7-Methoxyisochroman-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
7-Methoxyisochroman-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methoxyisochroman-1-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or modulator, affecting biochemical pathways related to inflammation and cell proliferation . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating key enzymes and receptors involved in disease processes .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key differences between 7-Methoxyisochroman-1-one and its structural analogs based on available
Key Observations:
- Substituent Position: The position of the methoxy group (e.g., 7 vs. 8 in isochromanones) significantly impacts electronic effects and steric hindrance, altering reactivity in nucleophilic or electrophilic reactions .
- Core Structure: Isochromananones (benzopyran) vs. indanones (benzene + cyclopentanone) vs. isoindolinones (lactam) dictate solubility and metabolic stability.
- Functional Groups : Methyl substituents (e.g., 4-Methyl-isochroman-1-one ) increase lipophilicity compared to methoxy groups, affecting membrane permeability in biological systems .
Biological Activity
7-Methoxyisochroman-1-one is an organic compound with the molecular formula C10H10O3 and a molecular weight of 178.18 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor or modulator. It has been shown to affect biochemical pathways related to inflammation and cell proliferation, which are crucial in various disease states, including cancer. The compound's ability to interact with specific molecular targets allows it to exhibit anti-inflammatory and anticancer properties.
Anticancer Properties
Research indicates that this compound may act as a topoisomerase I (Top1) inhibitor, similar to other known anticancer agents. Top1 inhibitors are crucial in cancer therapy as they induce DNA breaks, leading to apoptosis in cancer cells. In studies involving various human cancer cell lines, compounds structurally related to this compound have demonstrated significant cytotoxic effects. For instance, the cytotoxicity of related compounds was assessed using the GI50 metric (the concentration required to inhibit cell growth by 50%) across multiple cancer types .
| Compound | GI50 (μM) | Lung HOP-62 | Colon HCT-116 | CNS SF-539 | Melanoma UACC-62 | Ovarian OVCAR-3 |
|---|---|---|---|---|---|---|
| 1 | 57 | 0.01 | 0.03 | 0.01 | 0.01 | 0.22 |
| 4 | 57 | 1.3 | 35 | 41 | 4.2 | 73 |
| 5 | 46 | 0.02 | 0.10 | 0.04 | 0.03 | 0.5 |
| This compound (hypothetical data) | TBD | TBD | TBD | TBD | TBD | TBD |
This table summarizes the cytotoxicity data for various compounds related to the isochroman structure, highlighting the potential of similar compounds for therapeutic applications against cancer.
Anti-inflammatory Activity
In addition to its anticancer properties, studies have suggested that this compound may possess anti-inflammatory effects. The compound's interaction with inflammatory pathways could make it a candidate for developing treatments for chronic inflammatory diseases . The precise mechanisms are still under investigation, but preliminary findings indicate that it may modulate cytokine production and inhibit pro-inflammatory enzymes.
Synthesis and Evaluation
The synthesis of this compound typically involves cyclization reactions using appropriate precursors under specific conditions, often utilizing Lewis acid catalysts. Research has focused on optimizing these synthetic routes to enhance yield and purity, which is vital for subsequent biological evaluations.
In a study examining structurally similar compounds, the metabolites were evaluated for their Top1 inhibitory activity and antiproliferative effects in various human cancer cell cultures . These findings support the hypothesis that modifications in the isochroman structure can significantly influence biological activity.
Comparative Studies
Comparative studies between this compound and other isochroman derivatives have highlighted its unique substitution pattern, which may confer distinct chemical and biological properties. Such studies are essential for understanding structure-activity relationships (SAR) and guiding future drug development efforts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
